オルトケイ酸カリウム

概要

説明

Potassium orthosilicate, also known as potassium silicate or potassium silicate oxide, is a mineral compound composed of potassium, silicon, and oxygen. It is a white powdery substance that is used in a variety of applications, such as manufacturing glass, ceramics, and fertilizer. Potassium orthosilicate is also used in industrial processes, such as in the production of detergents, and in the manufacture of paints and coatings. In addition, it is used in the treatment of water and wastewater.

科学的研究の応用

生物学的および治療効果

オルトケイ酸カリウムは、オルトケイ酸の形で、さまざまな生物学的および治療効果と関連付けられています . 骨のミネラル化、コラーゲンの合成、皮膚、髪、爪の健康、アテローム性動脈硬化症、アルツハイマー病、免疫システムの強化、その他の障害または薬理学的効果と関連付けられています .

オルトケイ酸放出化合物

オルトケイ酸カリウムは、ケイ素の生物利用可能な形態であるオルトケイ酸を放出する主要な源の1つです . この特性は、コロイド状ケイ酸(水和シリカゲル)、シリカゲル(無定形二酸化ケイ素)、ゼオライトなどの他の化合物と共有されています .

ゼオライト

アルミノケイ酸塩の一種であるゼオライトの特定のタイプは、珍しいオルトケイ酸放出剤です . これらのゼオライトの生物活性は、そのオルトケイ酸放出特性に起因する可能性があります .

CO2捕捉

オルトケイ酸カリウムは、改変されたカリウムベースのCO2吸着剤の調製に使用されてきました . カリウムベースの吸着剤によるCO2の吸着は、アブラミ分数速度論モデルと修正されたアブラミ分数速度論モデルでよりよく説明できます .

肥料の適用

オルトケイ酸カリウムは、カリウム肥料の灌漑と粒状の適用に関する研究で使用されてきました . この研究は、これらのアプリケーションが土壌のpHとカリウムおよびその他の栄養素の利用可能性に与える影響に焦点を当てています

作用機序

Target of Action

Potassium orthosilicate, also known as ortho-silicic acid (H4SiO4), is a major form of bioavailable silicon for both humans and animals . It primarily targets the connective tissues in the body, playing a crucial role in bone mineralization, collagen synthesis, skin, hair, and nails health . It has also been associated with atherosclerosis, Alzheimer’s disease, immune system enhancement, and other disorders or pharmacological effects .

Mode of Action

Potassium orthosilicate interacts with its targets by releasing ortho-silicic acid, a bioavailable form of silicon . This compound exhibits profound adsorption and absorption properties, which might be attributed to specific structural characteristics . The interaction of ortho-silicic acid with its targets leads to various changes, including enhanced bone mineralization and collagen synthesis .

Biochemical Pathways

The exact biochemical pathways affected by potassium orthosilicate remain largely unknown. It is known that silicon plays a role in various physiological processes, including photosynthetic co2 fixation and the utilization of photosynthates . Potassium orthosilicate might influence these processes by modulating the availability and utilization of silicon.

Pharmacokinetics

The pharmacokinetics of potassium orthosilicate involve its release of ortho-silicic acid, which is a bioavailable form of silicon . Despite the substantial water insolubility of potassium orthosilicate, it releases a small but significant equilibrium concentration of ortho-silicic acid in contact with water and physiological fluids . This property contributes to the compound’s bioavailability.

Result of Action

The action of potassium orthosilicate results in various molecular and cellular effects. These include enhanced bone mineralization, improved collagen synthesis, and better health of skin, hair, and nails . Additionally, it has been associated with the enhancement of the immune system and potential therapeutic effects for conditions like atherosclerosis and Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of potassium orthosilicate can be influenced by various environmental factors. For instance, the presence of water and physiological fluids is crucial for the release of ortho-silicic acid . Moreover, the compound’s action might be affected by the pH of the environment

Safety and Hazards

生化学分析

Biochemical Properties

Potassium orthosilicate plays a significant role in biochemical reactions. It has been associated with bone mineralization, collagen synthesis, skin, hair, and nails health, atherosclerosis, Alzheimer disease, immune system enhancement, and other disorders or pharmacological effects . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

Potassium orthosilicate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the biosynthesis of collagen and glycosaminoglycan, which are needed for bone formation .

Molecular Mechanism

At the molecular level, potassium orthosilicate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of potassium orthosilicate can vary with different dosages in animal models. Studies have shown that it can have beneficial effects at certain dosages, but may also have toxic or adverse effects at high doses .

Metabolic Pathways

Potassium orthosilicate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

Potassium orthosilicate is transported and distributed within cells and tissues in ways that are still being studied. It is known to interact with certain transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of potassium orthosilicate and its effects on activity or function are areas of active research. It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

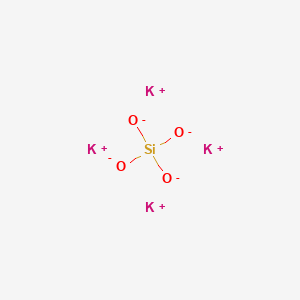

IUPAC Name |

tetrapotassium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4K.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQWHDODQVOVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

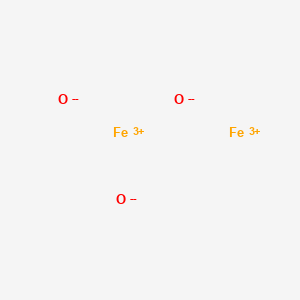

[O-][Si]([O-])([O-])[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1312-76-1, 14293-88-0 | |

| Record name | Potassium polysilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium orthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ORTHOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55R0S6LC84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the structural characteristics of Potassium Orthosilicate?

A2: While the provided research abstracts [, ] don't delve into the detailed structural characteristics of Potassium Orthosilicate, they do provide some information. The molecular formula for Potassium Orthosilicate is K4SiO4. Further research in chemical databases and literature would be needed to obtain comprehensive information on its molecular weight, spectroscopic data, and other structural properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。